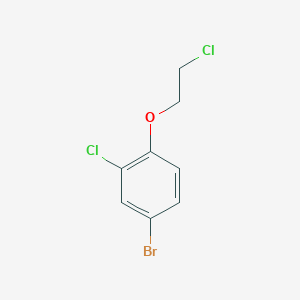
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene
Vue d'ensemble
Description
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O. It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond. Another method involves the use of 4-bromo-2-chlorophenol and 2-chloroethyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, resulting in dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include dehalogenated aromatic ethers.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the ethoxy group play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-2-chloroethane
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and chlorine atoms, along with the ethoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKIQCAWFOXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
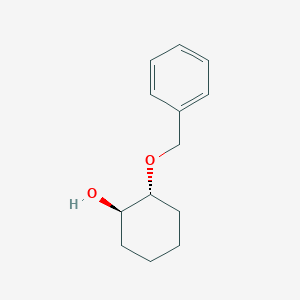
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
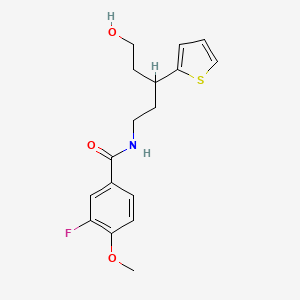
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
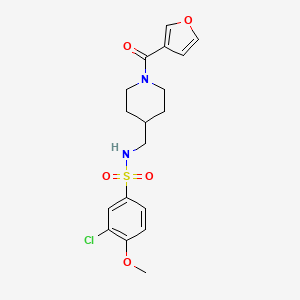
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)
![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3014575.png)
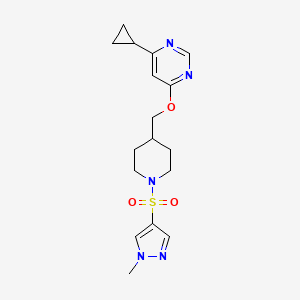
![1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014578.png)
